molecular formula C12H23NO B3113927 7-Hexylazepan-2-one CAS No. 19878-76-3

7-Hexylazepan-2-one

Cat. No.: B3113927
CAS No.: 19878-76-3
M. Wt: 197.32 g/mol
InChI Key: YLIIGKBLXUJUIG-UHFFFAOYSA-N
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Description

7-Hexylazepan-2-one: is a chemical compound that belongs to the class of azepanones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by a seven-membered ring containing a nitrogen atom and a hexyl side chain at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylazepan-2-one typically involves the ring-expansion reaction of a cyclohexanone derivative. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone using boron trifluoride diethyl etherate as a Lewis acid promoter . The resulting lactam is then converted into the desired azepanone through a series of steps involving the removal of the chiral nitrogen substituent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar ring-expansion techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 7-Hexylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

7-Hexylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

    7-Hexylazepan-2-one: is similar to other azepanones, such as 5-tert-butylazepan-2-one and 6-methylazepan-2-one.

    Uniqueness: The hexyl side chain at the seventh position distinguishes this compound from other azepanones, potentially contributing to its unique biological activity and chemical properties

Comparison with Similar Compounds

  • 5-tert-butylazepan-2-one
  • 6-methylazepan-2-one
  • 7-ethylazepan-2-one

Properties

IUPAC Name

7-hexylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIGKBLXUJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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